(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorobenzenesulfonamido group, and a chromene core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzodioxole and chlorobenzenesulfonamido groups. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be used to study cellular processes and interactions due to its ability to interact with various biological molecules.
Medicine
In medicine, researchers are exploring the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulators of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c24-15-5-8-17(9-6-15)34(29,30)27-26-23-18(11-14-3-1-2-4-19(14)33-23)22(28)25-16-7-10-20-21(12-16)32-13-31-20/h1-12,27H,13H2,(H,25,28)/b26-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTBXSFZHWLGTJ-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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